
Bilirubin conjugate
Overview
Description
Bilirubin conjugate refers to bilirubin that has undergone enzymatic conjugation in the liver, primarily with glucuronic acid, to form water-soluble derivatives such as bilirubin monoglucuronide (BMG) and bilirubin diglucuronide (BDG). This process is catalyzed by uridine diphosphate glucuronosyltransferase (UGT1A1) and is critical for the excretion of bilirubin into bile and subsequently the intestines . Unconjugated bilirubin (indirect bilirubin) is lipid-soluble and toxic, but conjugation renders it water-soluble, enabling safe elimination.
Synthetic bilirubin conjugates, such as bilirubin ditaurate (sodium salt), are widely used in clinical diagnostics and research. These mimics exhibit diazo reactivity comparable to natural glucuronides, making them essential for calibrating assays to measure direct bilirubin levels . The major conjugate in human bile is BDG, confirmed via structural analyses showing a 1:1 molar ratio of glucuronic acid to bilirubin derivatives .
Preparation Methods
Biochemical Foundations of Bilirubin Conjugation
Bilirubin, a tetrapyrrolic compound derived from heme catabolism, undergoes conjugation to facilitate biliary excretion. Unconjugated bilirubin (UnBr) is lipophilic and toxic at elevated concentrations, necessitating enzymatic modification primarily in the liver. The conjugation process involves two principal mechanisms: enzymatic glucuronidation and synthetic derivatization , each yielding distinct bilirubin conjugates with unique physicochemical properties.
Enzymatic Conjugation Pathways
UDP-Glucuronosyltransferase (UGT)-Mediated Synthesis
The hepatic enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) catalyzes the transfer of glucuronic acid from uridine diphosphoglucuronic acid (UDPGA) to bilirubin, forming bilirubin monoglucuronide (BMG) and diglucuronide (BDG). This two-step process begins with the synthesis of BMG, which is subsequently converted to BDG through either:
- UDPGA-dependent glucuronidation : A second glucuronosyl group is transferred to BMG by UGT1A1.
- Enzymatic dismutation : Two BMG molecules undergo rearrangement to produce one BDG and one unconjugated bilirubin, mediated by bilirubin monoglucuronide dismutase.
Key Parameters :
- pH Optimum : 7.4 for UGT1A1 activity.
- Reaction Rate : Hepatic UGT1A1 activity averages 625 ± 51 nmol/g liver/20 min for BMG synthesis.
- Substrate Concentration : High initial bilirubin concentrations (>342 μM) favor BMG production, while lower concentrations (6.5–34 μM) yield up to 15% BDG.
Biliverdin Reductase and Conjugation
Biliverdin reductase reduces biliverdin (a heme degradation intermediate) to unconjugated bilirubin, which is subsequently glucuronidated. This pathway links heme catabolism to conjugation, ensuring efficient detoxification.
Chemical Synthesis of Bilirubin Conjugates
Direct Conjugation with Glucuronic Acid
Chemical glucuronidation employs activated glucuronic acid donors to conjugate bilirubin under controlled conditions. This method bypasses enzymatic limitations but requires precise stoichiometry to avoid over-conjugation.
Synthetic Bilirubin Ditaurate
Lee Biosolutions developed a synthetic bilirubin ditaurate (C37H44N6O10S2Na2) by conjugating bilirubin with taurine, yielding a water-soluble derivative.
Synthesis Protocol :
- Reagents : Bilirubin, taurine, and coupling agents in aqueous buffer (pH 7.5).
- Purification : Chromatographic separation to achieve >90% direct bilirubin purity.
- Solubility : 0.1 mM in 0.1 M ethylenediaminetetraacetic acid (EDTA), pH 7.5.
Property | Specification |
---|---|
Molecular Weight | 842.91 g/mol |
UV-VIS λmax | 448–452 nm |
Purity (Direct Br) | >90% of total, >50% by weight |
Modular Cross-Coupling Strategies
Recent advances leverage metal-catalyzed reactions to assemble bilirubin oxidation products (BOXes) and conjugates. For example, nickel-catalyzed sp²–sp³ cross-couplings enable the synthesis of γ-lactone and pyrrole intermediates, which are combined via Suzuki–Miyaura reactions.
Advantages :
- Flexibility : Enables synthesis of mono-, bi-, and tricyclic conjugates.
- Efficiency : High yields (>80%) achieved through optimized borylation and coupling conditions.
In Vitro and In Vivo Conjugation Models
Hepatic Microsomal Assays
Human liver homogenates incubated with UDPGA and bilirubin demonstrate:
- BMG Formation : 625 nmol/g liver/20 min at pH 7.4.
- BDG Synthesis : 21 ± 7 nmol/g liver/20 min via UDPGA-dependent pathways.
Animal Studies
Gunn rats (UGT1A1-deficient) excrete synthetic taurobilirubin, confirming that non-glucuronide conjugates can bypass enzymatic defects. This finding underscores the therapeutic potential of alternative conjugation strategies.
Analytical Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
- Application : Separates BMG, BDG, and unconjugated bilirubin.
- Conditions : Reverse-phase C18 column, methanol/ammonium acetate mobile phase.
Spectrophotometric Analysis
- UV-VIS Spectroscopy : Conjugates exhibit λmax at 448–452 nm, distinct from unconjugated bilirubin (λmax = 450 nm in chloroform).
Challenges in Conjugate Preparation
Isomerization and Stability
Bilirubin’s Z,Z-isomer predominates in vivo, but light exposure generates E,Z-isomers with altered solubility. Synthetic protocols must control isomerization to ensure biological relevance.
Solubility and Purity
- Synthetic Derivatives : Require stabilizing agents (e.g., EDTA) to prevent aggregation.
- Enzymatic Products : Contamination with unconjugated bilirubin necessitates rigorous purification.
Clinical and Industrial Applications
Diagnostic Reagents
Bilirubin ditaurate serves as a calibrator in clinical assays, mimicking natural glucuronides’ reactivity with diazo reagents.
Therapeutic Innovations
Synthetic conjugates (e.g., taurobilirubin) offer potential treatments for hyperbilirubinemia, particularly in UGT1A1-deficient patients.
Chemical Reactions Analysis
Types of Reactions: Bilirubin conjugate primarily undergoes reactions related to its conjugation and deconjugation. The key reactions include:
Conjugation: The addition of glucuronic acid to bilirubin, catalyzed by glucuronyl transferase.
Deconjugation: The removal of glucuronic acid by bacterial enzymes in the intestine, converting conjugated bilirubin back to its unconjugated form.
Common Reagents and Conditions:
Glucuronic Acid: Used in the conjugation process.
Glucuronyl Transferase: The enzyme that catalyzes the conjugation reaction.
Bacterial Enzymes: Involved in the deconjugation process in the intestine.
Major Products Formed:
Conjugated Bilirubin: The primary product of the conjugation reaction.
Urobilinogen: Formed from the deconjugation of bilirubin in the intestine, which can be further oxidized to stercobilin and excreted in feces.
Scientific Research Applications
Clinical Applications
1. Diagnostic Tool for Liver Function:
- Direct Bilirubin Measurement: The measurement of conjugated (direct) bilirubin levels is critical in diagnosing liver diseases, including hepatitis and cholestasis. Elevated levels indicate hepatobiliary dysfunction .
- Hyperbilirubinemia Workup: In cases of suspected hyperbilirubinemia, distinguishing between conjugated and unconjugated bilirubin helps identify underlying causes such as hemolysis or liver disease .
2. Therapeutic Interventions:
- Phototherapy in Neonates: Newborns with hyperbilirubinemia often receive phototherapy to convert unconjugated bilirubin into water-soluble forms, enhancing elimination through conjugation processes .
- Barbiturate Administration: Studies have shown that barbiturates can enhance bilirubin conjugation and excretion in animal models, suggesting potential therapeutic applications for conditions like neonatal jaundice .
Research Applications
1. Understanding Metabolic Disorders:
- Inherited Disorders: Research into genetic mutations affecting UGT1A1 has led to insights into inherited disorders like Gilbert's syndrome and Crigler-Najjar syndrome, where impaired conjugation results in elevated unconjugated bilirubin levels .
- Neonatal Jaundice Studies: Investigations into bilirubin production and conjugation ratios in neonates provide insights into physiological jaundice mechanisms, aiding in the development of treatment protocols .
2. Pharmacological Research:
- Drug Development: The modulation of UGT1A1 activity through pharmacological agents is an area of active research, with implications for drug metabolism and toxicity .
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Diagnostic Tool | Measurement of direct bilirubin | Elevated levels indicate liver dysfunction |
Therapeutic Intervention | Use of phototherapy for neonatal jaundice | Effective in converting unconjugated to conjugated forms |
Research on Disorders | Genetic studies on UGT1A1 mutations | Identified links to Gilbert's and Crigler-Najjar syndromes |
Pharmacological Research | Modulation of UGT1A1 activity | Potential for improved drug metabolism strategies |
Case Studies
Case Study 1: Neonatal Hyperbilirubinemia
A cohort study involving 100 newborns showed that phototherapy effectively reduced serum unconjugated bilirubin levels by converting them to conjugated forms, highlighting the importance of bilirubin conjugation in clinical practice.
Case Study 2: Gilbert's Syndrome
Genetic testing revealed mutations in UGT1A1 among patients with Gilbert's syndrome. These findings underscore the significance of bilirubin conjugation pathways in understanding inherited metabolic disorders.
Mechanism of Action
The mechanism of action of bilirubin conjugate involves its role in the detoxification and excretion of bilirubin. The conjugation with glucuronic acid renders bilirubin water-soluble, allowing it to be excreted in bile. This process prevents the accumulation of toxic levels of bilirubin in the body. The molecular targets and pathways involved include:
Glucuronyl Transferase: The enzyme responsible for the conjugation reaction.
Bile Transporters: Proteins that facilitate the transport of conjugated bilirubin into bile for excretion
Comparison with Similar Compounds
Bilirubin Mono- vs. Diglucuronide
BDG constitutes >80% of bilirubin conjugates in bile, while BMG is transient. Deconjugation of BDG by bacterial β-glucuronidases in the intestines can lead to pigment gallstone formation .
Androsterone Conjugates: Sulfate vs. Glucuronide
Unlike bilirubin conjugates, androsterone derivatives are steroid metabolites. Androsterone glucuronide shares the glucuronidation pathway with bilirubin but is catalyzed by UGT2B isoforms rather than UGT1A1 .
Glutathione Conjugates of Bilirubin
Glutathione conjugates are rare in humans but observed in Gunn rats. They represent an alternative detoxification pathway under oxidative stress but are less significant than glucuronidation .
Conjugated vs. Unconjugated Bilirubin
Neonates are particularly vulnerable to unconjugated hyperbilirubinemia due to immature UGT1A1 activity, necessitating phototherapy to convert bilirubin into excretable isomers .
Other Bilirubin Conjugates: Xyloside and Glucoside
Parameter | Bilirubin Xyloside | Bilirubin Glucoside |
---|---|---|
Conjugation Group | Xylose | Glucose |
Prevalence | Rare in humans | Rare in humans |
Role in Pathology | Found in pigment gallstones | Found in pigment gallstones |
These atypical conjugates are detected in gallstones and result from bacterial or non-enzymatic conjugation.
Data Tables
Table 1: Structural and Functional Comparison of Bilirubin Conjugates
Table 2: Disease Associations of Bilirubin Conjugates
Research Findings and Clinical Implications
- Gallstone Formation : Deconjugation of BDG by bacterial enzymes releases insoluble unconjugated bilirubin, contributing to pigment gallstones .
- Neonatal Jaundice : Phototherapy accelerates isomerization of unconjugated bilirubin into water-soluble forms, bypassing the need for conjugation .
- Drug Metabolism: UGT1A1 polymorphisms affect bilirubin conjugation capacity, influencing drug efficacy and toxicity (e.g., irinotecan) .
Q & A
Basic Research Questions
Q. What are the standard methodologies for quantifying conjugated bilirubin in serum, and how do they address interferences from unconjugated bilirubin?
- Methodological Answer : The diazo method is widely used, relying on bilirubin conjugate's direct reactivity with diazotized sulfanilic acid under acidic conditions. To minimize interference from unconjugated bilirubin, assays often employ accelerators like caffeine or methanol for indirect fraction separation. For precise quantification, potassium ferricyanide oxidation can be integrated to differentiate conjugated species via absorbance shifts at 450–530 nm . Validation requires parallel measurements with high-performance liquid chromatography (HPLC) to confirm specificity .
Q. How is bilirubin conjugation experimentally modeled in vitro to study hepatic metabolism?
- Methodological Answer : In vitro models use hepatocyte cultures or microsomal fractions enriched with UDP-glucuronosyltransferase (UGT1A1). Conjugation efficiency is assessed by incubating bilirubin with UDP-glucuronic acid (UDPGA) and measuring mono-/diglucuronide formation via mass spectrometry. Controls must include inhibitors like phenylthiourea to block enzymatic activity and validate results .
Q. What analytical techniques are essential for characterizing synthetic bilirubin conjugates (e.g., ditaurine derivatives)?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while high-resolution mass spectrometry (HRMS) verifies molecular weight. Purity is assessed via reverse-phase HPLC with UV detection at 440 nm. Polarimetric analysis distinguishes synthetic conjugates from natural glucuronides based on optical rotation differences .
Advanced Research Questions
Q. How do discrepancies arise between direct spectrophotometric assays and chromatographic methods in quantifying conjugated bilirubin?
- Methodological Answer : Spectrophotometric assays (e.g., Ortho Clinical Diagnostics' BuBc slide) may overestimate conjugated bilirubin by cross-reacting with delta bilirubin (covalently albumin-bound). In contrast, HPLC resolves individual isoforms (mono-/diglucuronides, ditaurine derivatives). Researchers should calibrate assays using synthetic bilirubin ditaurate as a reference standard and validate against LC-MS/MS in clinical cohorts .
Q. What experimental strategies mitigate photodegradation artifacts in this compound studies?
- Methodological Answer : Bilirubin conjugates are light-sensitive; experiments must use amber glassware or low-actinic conditions. Stabilize samples with ascorbic acid (1 mM) to reduce oxidative degradation. For long-term storage, lyophilize conjugates under nitrogen and store at -80°C in argon-flushed vials. Degradation kinetics can be monitored via absorbance decay at 450 nm .
Q. How do bilirubin conjugates modulate oxidative stress in cellular models, and what assays quantify this interaction?
- Methodological Answer : Conjugates act as antioxidants by scavenging peroxyl radicals. In vitro models (e.g., HepG2 cells) are treated with tert-butyl hydroperoxide to induce oxidative stress. Antioxidant capacity is quantified via thiobarbituric acid reactive substances (TBARS) assay for lipid peroxidation or dichlorofluorescein (DCF) fluorescence for ROS levels. Co-incubation with bilirubin conjugates (5–20 µM) shows dose-dependent suppression of oxidative markers .
Q. What are the limitations of current noninvasive this compound detection methods, and how can spectral analysis improve accuracy?
- Methodological Answer : Transcutaneous devices often fail in patients with pigmented skin. Reflectance spectroscopy using mini-LED sources (450–500 nm) improves specificity by isolating bilirubin's absorption peak (460 nm). Calibration curves are constructed with synthetic bilirubin ditaurate (0.1–20 mg/dL) in albumin-phantoms. Multivariate regression (R² > 0.95) corrects for hemoglobin interference .
Q. Data Contradictions and Resolution
Q. Why do some studies report anti-mutagenic effects of bilirubin conjugates, while others observe cytotoxicity?
- Methodological Answer : Concentration-dependent effects explain this paradox. At physiological levels (≤10 µM), conjugates reduce mutagenicity in Ames tests via ROS scavenging. Cytotoxicity emerges at supraphysiological doses (>50 µM), disrupting membrane integrity (measured via lactate dehydrogenase release). Studies must standardize dosing and use primary hepatocytes instead of immortalized lines to mimic in vivo conditions .
Q. How can researchers reconcile conflicting data on this compound stability in buffer systems?
- Methodological Answer : Stability varies with pH and ionic strength. Phosphate buffer (pH 7.4) stabilizes conjugates for ≤24 hours at 4°C, while Tris-HCl (pH 8.0) accelerates degradation. Use ⁵¹Cr-labeled conjugates to track stability via gamma counting. Always pre-test buffers with spiked recovery experiments (85–115% acceptable) .
Q. Future Directions
Q. What novel biomarkers can be developed from this compound interaction networks in metabolic diseases?
Properties
CAS No. |
68683-34-1 |
---|---|
Molecular Formula |
C37H44N6Na2O10S2 |
Molecular Weight |
842.9 g/mol |
IUPAC Name |
disodium;2-[3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoylamino]ethanesulfonate |
InChI |
InChI=1S/C37H46N6O10S2.2Na/c1-7-24-23(6)36(46)43-31(24)18-29-22(5)27(10-12-35(45)39-14-16-55(51,52)53)33(41-29)19-32-26(9-11-34(44)38-13-15-54(48,49)50)21(4)28(40-32)17-30-20(3)25(8-2)37(47)42-30;;/h7-8,17-18,40-41H,1-2,9-16,19H2,3-6H3,(H,38,44)(H,39,45)(H,42,47)(H,43,46)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2/b30-17-,31-18+;; |
InChI Key |
IQKDYMAMJBFOQJ-HITFMFJXSA-L |
SMILES |
CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])/C=C\4/C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |
Appearance |
A crystalline solid |
Key on ui other cas no. |
68683-34-1 |
Pictograms |
Irritant |
Purity |
> 98% |
Related CAS |
89771-93-7 (Parent) |
Synonyms |
Bilirubin Ditaurate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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